2-(9-ethyl-9H-carbazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(9-ethylcarbazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-18-14-6-4-3-5-12(14)13-9-11(10-16(17)19)7-8-15(13)18/h3-9H,2,10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDDPOAYCIIAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CC(=O)N)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbazole derivatives with acetamide substituents exhibit varied biological activities depending on their structural modifications. Below is a comparative analysis of 2-(9-ethyl-9H-carbazol-3-yl)acetamide and its analogs:
Antimicrobial Activity
Key Insight: The introduction of heterocyclic groups (e.g., tetrazole, oxadiazole) or aromatic substituents (e.g., phenoxy) significantly enhances antifungal and antibacterial activity compared to the parent compound .
Anti-Inflammatory and Chemotactic Activity
Structural and Pharmacokinetic Comparisons
Key Insight : Sulfonyl and sulfanyl groups improve solubility and target engagement, while triazole and morpholine substituents enhance metabolic stability .
Anticancer Activity
Key Insight : Hybrid structures combining carbazole with piperazine or sulfonyl groups show superior anticancer activity compared to simple acetamide derivatives .
Q & A
Q. What are the standard synthetic routes for 2-(9-ethyl-9H-carbazol-3-yl)acetamide?
The compound is typically synthesized via multi-step reactions starting from carbazole derivatives. A common approach involves reacting 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride with primary amines under reflux conditions in the presence of triethylamine and methylene chloride (MDC). Temperature control (~80–100°C) and reaction time (6–12 hours) are critical for achieving high yields. This method is adaptable for generating analogues by varying amine substituents . Alternative pathways include coupling reactions with benzimidazole derivatives, where 9-ethylcarbazole precursors are functionalized at the 3-position to introduce the acetamide group .
Q. What characterization techniques are recommended for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify carbazole backbone integrity and acetamide substitution patterns.
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, particularly for novel derivatives (e.g., 9-ethylcarbazole analogues) .
- FT-IR : To identify functional groups like C=O (amide I band at ~1650 cm) and N-H stretches.
Q. How does the reactivity of 2-(9-ethyl-9H-carbazol-3-yl)acetamide compare to other carbazole derivatives?
The ethyl group at the 9-position enhances steric stability, while the acetamide moiety introduces nucleophilic reactivity. For example, the compound can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Its electron-rich carbazole core also participates in electrophilic substitution reactions (e.g., nitration, halogenation) at the 6-position, though reaction conditions must be optimized to avoid side reactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 2-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and energetics for key steps like amide bond formation. Computational screening of substituent effects on electronic properties (e.g., HOMO-LUMO gaps) aids in designing derivatives with tailored photophysical or bioactivity profiles. Experimental validation via microfluidic reactors or high-throughput screening is recommended .
Q. What reactor design considerations are critical for scaling up carbazole-based acetamide synthesis?
- Mixing Efficiency : Use segmented flow reactors to enhance mass transfer in biphasic reactions (e.g., amine-acyl chloride coupling).
- Temperature Control : Jacketed reactors with PID controllers to maintain precise thermal conditions during exothermic steps.
- Catalyst Immobilization : For heterogeneous catalysis (e.g., palladium-based cross-coupling), fixed-bed reactors improve catalyst recovery .
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
Discrepancies in antimicrobial or anticancer assays often arise from variations in:
- Experimental Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects compound solubility and bioavailability.
- Cell Lines/Microbial Strains : Use standardized models (e.g., ATCC cultures) and replicate assays across independent labs.
- Analytical Methods : Validate purity via HPLC (>95%) and quantify cytotoxicity using dual assays (e.g., MTT and LDH release) to cross-check results .
Q. What mechanistic insights exist for the compound’s participation in photoinduced electron-transfer reactions?
The carbazole moiety acts as an electron donor, while the acetamide group stabilizes charge-transfer states. Time-resolved fluorescence spectroscopy and transient absorption studies reveal excited-state lifetimes (~2–5 ns) suitable for organic light-emitting diode (OLED) applications. Substituent modifications at the 3-position (e.g., nitro or cyano groups) can modulate redox potentials by ±0.3 V, as shown in cyclic voltammetry studies .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to identify outliers .
- Contradiction Management : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing bioactivity discrepancies .
- Safety Protocols : Handle reactive intermediates (e.g., acyl chlorides) in fume hoods with inert gas purging to mitigate hydrolysis risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
